(2-Bromobenzo[d]thiazol-6-yl)methanol
Description
Properties
IUPAC Name |
(2-bromo-1,3-benzothiazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMONXQUGLOZBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzo[d]thiazole Derivatives
Bromination at the 2-position of benzo[d]thiazole rings is a common synthetic step. According to literature, bromination is generally achieved by treating benzo[d]thiazole or its derivatives with bromine (Br2) in an appropriate solvent such as chloroform, often under heating conditions (around 70 °C) for several hours. The reaction proceeds via electrophilic aromatic substitution, preferentially at the 2-position due to electronic and steric factors.
Typical Bromination Procedure:
- Reagents: Bromine (Br2), chloroform (CHCl3) as solvent
- Conditions: Heating at 70 °C for 4–12 hours
- Work-up: Removal of solvent under reduced pressure, aqueous treatment with ammonium hydroxide (NH4OH) to precipitate the brominated product
- Yields: Moderate to good (19% to 80% depending on substrate and conditions)
This method has been reported for bromination of various benzo[d]thiazole sulfonamide derivatives and is adaptable for other substituted benzo[d]thiazoles.
Introduction of the Hydroxymethyl Group at the 6-Position
The hydroxymethyl (-CH2OH) substituent at the 6-position of the benzo[d]thiazole ring is typically introduced through reduction or substitution reactions starting from a suitable precursor such as a formyl (aldehyde) or halomethyl derivative.
Reduction of 6-formylbenzo[d]thiazole: The aldehyde group at the 6-position can be selectively reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH4) in alcoholic solvents.
Nucleophilic substitution on 6-halogenated benzo[d]thiazole: The 6-position halogen (e.g., bromine) can be substituted by a hydroxymethyl group through reaction with formaldehyde or hydroxymethylation reagents under basic or catalytic conditions.
However, specific literature on direct hydroxymethylation of 2-bromobenzo[d]thiazole at the 6-position is limited. The synthetic route often involves:
- Synthesis of 2-bromo-6-formylbenzo[d]thiazole by selective bromination and formylation.
- Subsequent reduction of the aldehyde to the alcohol.
Representative Synthetic Route for (2-Bromobenzo[d]thiazol-6-yl)methanol
Based on analogous benzothiazole chemistry and bromination protocols, a plausible preparation method for this compound is as follows:
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 6-formylbenzo[d]thiazole | Formylation of benzo[d]thiazole at 6-position (e.g., Vilsmeier-Haack reaction) | Introduction of aldehyde group at 6-position |
| 2 | Bromination at 2-position | Bromine (Br2) in chloroform, heated at 70 °C for 4-6 h | Selective bromination at 2-position |
| 3 | Reduction of aldehyde to alcohol | Sodium borohydride (NaBH4) in methanol or ethanol, 0-25 °C | Conversion of 6-formyl to 6-hydroxymethyl group |
| 4 | Purification | Recrystallization or chromatography | Pure this compound |
This sequence aligns with known benzothiazole functionalization methods and the bromination conditions reported in the literature.
Experimental Data and Yields
While direct experimental data on this compound is scarce in the reviewed literature, analogous benzothiazole derivatives exhibit the following:
Analytical Characterization
The synthesized this compound can be characterized by:
- NMR Spectroscopy: ^1H NMR showing characteristic benzo[d]thiazole aromatic protons, bromine-substituted position shifts, and a singlet for the hydroxymethyl protons (~4.5 ppm).
- FTIR: Presence of hydroxyl stretch (~3400 cm^-1), aromatic C-H stretches, and C-N stretches typical of benzothiazole.
- Mass Spectrometry: Molecular ion peak corresponding to C8H6BrNOS (molecular weight ~244 g/mol).
- Melting Point: Consistent with literature values for similar benzothiazole derivatives.
Summary Table of Preparation Methods
| Method Step | Description | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Bromination | Electrophilic substitution at 2-position | Br2 in CHCl3 | 70 °C, 4–12 h | 68–80% | Selective bromination |
| Formylation | Introduction of aldehyde at 6-position | Vilsmeier-Haack reagents | Controlled temperature | Variable | Precursor for hydroxymethyl |
| Reduction | Aldehyde to alcohol | NaBH4 in MeOH | 0–25 °C, mild | >85% | Mild, selective reduction |
| Purification | Crystallization or chromatography | Solvent dependent | Ambient | — | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
(2-Bromobenzo[d]thiazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzothiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromobenzo[d]thiazole-6-carboxylic acid.
Reduction: Formation of 2-aminobenzothiazole.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry
-
Biology
- Antimicrobial Properties : Studies indicate that compounds containing the benzothiazole moiety exhibit significant antimicrobial activities. (2-Bromobenzo[d]thiazol-6-yl)methanol is being explored for its potential antibacterial, antifungal, and anti-inflammatory effects .
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, making it a candidate for further pharmacological studies .
- Medicine
- Material Science
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Research
Research focused on the anticancer properties of benzothiazole derivatives revealed that this compound showed promising results in inhibiting cancer cell proliferation in vitro. Further studies are needed to explore its mechanisms and efficacy in vivo .
Data Table: Comparison of Benzothiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 2-position | Antimicrobial, potential anticancer |
| 2-Bromo-6-methylbenzo[d]thiazole | Methyl group at 6-position | Enhanced lipophilicity |
| 2-Bromo-5-chlorobenzo[d]thiazole | Chlorine atom at 5-position | Varying reactivity patterns |
| 2-Bromobenzo[d]thiazole-6-carboxylic acid | Carboxylic acid functional group | Enhanced solubility |
Mechanism of Action
The mechanism of action of (2-Bromobenzo[d]thiazol-6-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxyl functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type and position, leading to distinct physicochemical and biological properties.
Physicochemical Properties
- Solubility: The hydroxymethyl group in this compound enhances water solubility compared to its ester (e.g., ethyl acetate derivative ) or ketone analogs . The carboxylic acid derivative exhibits higher solubility in polar solvents due to ionization.
- Reactivity : Bromine at C2 facilitates Suzuki-Miyaura couplings, while the -CH₂OH group allows for oxidation to aldehydes or esterification. In contrast, the 2-amine derivative is more nucleophilic, enabling diazotization or amide bond formation.
Biological Activity
(2-Bromobenzo[d]thiazol-6-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound possesses a benzothiazole ring with a bromine atom at the 2-position and a hydroxymethyl group (-CH₂OH) at the 6-position. This configuration not only influences its chemical reactivity but also its biological properties, making it a candidate for various pharmacological applications.
| Property | Description |
|---|---|
| Molecular Formula | C₈H₆BrNOS |
| Structural Features | Benzothiazole ring with bromine and hydroxymethyl groups |
| Potential Applications | Antimicrobial, anticancer, anti-inflammatory |
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. This compound is hypothesized to share these properties due to its structural similarities with other bioactive benzothiazole compounds. For instance, studies have shown that compounds containing the benzothiazole moiety can effectively inhibit bacterial growth and demonstrate antifungal activity .
Anticancer Properties
Recent studies have explored the anticancer potential of various benzothiazole derivatives. For example, compounds derived from benzothiazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including A431 and A549 . The specific mechanisms often involve the modulation of signaling pathways such as AKT and ERK, which are crucial for cancer cell survival .
Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Some compounds have demonstrated efficacy comparable to standard anti-inflammatory drugs like ibuprofen . The presence of the hydroxymethyl group in this compound may enhance its ability to modulate inflammatory responses.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving bromination of benzothiazole derivatives followed by hydroxymethylation. The following reactions are typically employed:
- Bromination : Bromine is introduced at the 2-position of benzo[d]thiazole.
- Hydroxymethylation : The resulting brominated compound is treated with formaldehyde or similar reagents to introduce the hydroxymethyl group.
Case Studies
- Neuroprotective Studies : A study evaluated various benzothiazole derivatives for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). Compounds similar to this compound showed significant MAO-B inhibition, indicating potential use in neurodegenerative diseases .
- Antitumor Activity : In a comparative study of benzothiazole derivatives, certain compounds exhibited substantial cytotoxicity against human cancer cell lines. The structure-activity relationship highlighted that modifications at specific positions on the benzothiazole ring could enhance anticancer activity .
Q & A
Basic: What are the common synthetic routes for (2-Bromobenzo[d]thiazol-6-yl)methanol?
Answer:
The synthesis typically involves bromination of a benzothiazole precursor followed by functionalization of the hydroxyl group. A key method includes:
- Step 1: Bromination of benzo[d]thiazol-6-yl methanol derivatives using bromine in glacial acetic acid under controlled conditions .
- Step 2: Isolation of intermediates via recrystallization (e.g., ethanol or ethyl acetate) .
- Alternative Route: Direct substitution of pre-brominated benzothiazole scaffolds with hydroxymethyl groups using nucleophilic reagents .
Critical Parameters: Reaction temperature (25–80°C), solvent choice (DMF, ethanol), and catalyst (e.g., K₂CO₃) influence yield .
Advanced: How can reaction intermediates be characterized to resolve contradictory spectroscopic data?
Answer:
Contradictions in NMR or mass spectrometry data often arise from tautomerism or impurities. A systematic approach includes:
- Multi-Technique Validation: Combine ¹H/¹³C NMR, IR (e.g., NH/OH stretches at 3325–3034 cm⁻¹ ), and high-resolution mass spectrometry (HRMS).
- X-ray Crystallography: Use SHELX or ORTEP-III to resolve ambiguities in stereochemistry . For example, crystallographic data for brominated benzothiazoles often confirm substituent positions .
- Computational Modeling: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .
Basic: What chemical reactions are feasible at the bromine and hydroxymethyl sites?
Answer:
- Bromine Reactivity:
- Hydroxymethyl Reactivity:
Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?
Answer:
- Molecular Docking: Use AutoDock or Schrödinger to predict binding to targets like DNA gyrase (e.g., GyrB inhibitors ) or monoamine oxidase (MAO) .
- QSAR Modeling: Correlate substituent effects (e.g., Br vs. CH₃) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .
- ADMET Prediction: Assess pharmacokinetics (e.g., permeability, efflux pump susceptibility) via tools like SwissADME .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC-PDA: Monitor purity (>95%) with C18 columns (acetonitrile/water mobile phase) .
- TLC Validation: Use silica gel plates (Rf ~0.68 in ethyl acetate/hexane ).
- Melting Point Analysis: Compare observed m.p. (e.g., 201–203°C for brominated analogs ) with literature values.
Advanced: How to address discrepancies in reported biological activity data?
Answer:
Contradictions may stem from assay conditions or impurities. Mitigation strategies include:
- Reproducibility Checks: Standardize cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO <0.1% v/v) .
- Dose-Response Validation: Perform IC₅₀ assays in triplicate with positive controls (e.g., doxorubicin for antitumor activity ).
- Metabolite Profiling: Use LC-MS to rule out degradation products .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Bromine Hazard Mitigation: Use fume hoods, PPE (gloves, goggles), and avoid skin contact due to potential irritancy .
- Waste Disposal: Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal .
Advanced: What recent advancements leverage this compound in drug discovery?
Answer:
- Anticancer Agents: Derivatives inhibit topoisomerases (e.g., GyrB IC₅₀ = 43–58 nM in E. coli ).
- Antimicrobial Scaffolds: Imidazo[2,1-b]thiazole analogs show activity against S. aureus (MIC = 2–8 µg/mL ).
- Radiopharmaceuticals: ¹¹C-labeled versions (e.g., [¹¹C]PK68) enable PET imaging of enzyme targets .
Basic: How to distinguish this compound from structurally similar benzothiazoles?
Answer:
- Spectroscopic Fingerprints:
- Chromatographic Retention: Compare HPLC retention times with analogs (e.g., 2-methyl vs. 6-bromo derivatives ).
Advanced: What methodologies resolve synthetic challenges in scale-up?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
